N-Hydroxy-N~2~-(2-phenylethyl)glycinamide
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Overview
Description
N-Hydroxy-N~2~-(2-phenylethyl)glycinamide is a chemical compound with the molecular formula C11H15N3O3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxy group, a glycinamide moiety, and a phenylethyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N~2~-(2-phenylethyl)glycinamide typically involves the reaction of glycinamide with a phenylethyl derivative under specific conditions. One common method includes the use of N-hydroxyglycinamide as a starting material, which is then reacted with 2-phenylethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures consistent product quality and high yield. Additionally, purification techniques such as crystallization, filtration, and chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N~2~-(2-phenylethyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetaldehyde or phenylacetic acid, while reduction can produce phenylethylamine or phenylethanol.
Scientific Research Applications
N-Hydroxy-N~2~-(2-phenylethyl)glycinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an anti-inflammatory or anticancer agent.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Hydroxy-N~2~-(2-phenylethyl)glycinamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenylethyl group may interact with hydrophobic pockets in proteins, affecting their function. These interactions can lead to various biological effects, such as enzyme inhibition or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxy-N~2~-(2-phenylethyl)sulfonylglycinamide: Similar structure but with a sulfonyl group instead of a hydroxy group.
N-Hydroxy-N~2~-(2-phenylethyl)carbamoylglycinamide: Contains a carbamoyl group in place of the hydroxy group.
Uniqueness
N-Hydroxy-N~2~-(2-phenylethyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and phenylethyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
919996-28-4 |
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Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-hydroxy-2-(2-phenylethylamino)acetamide |
InChI |
InChI=1S/C10H14N2O2/c13-10(12-14)8-11-7-6-9-4-2-1-3-5-9/h1-5,11,14H,6-8H2,(H,12,13) |
InChI Key |
YDTHHAGOHNNFNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC(=O)NO |
Origin of Product |
United States |
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